molecular formula C9H6N4O3 B8721730 1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile CAS No. 61620-59-5

1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile

Cat. No. B8721730
M. Wt: 218.17 g/mol
InChI Key: SMPGHLDYRMDGCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04093812

Procedure details

Add 15.4 g of 3-(5-nitro-2-furyl)-1H-pyrazole-4-carbonitrile portionwise to a suspension of 2.5 g of sodium hydride (80% in liquid paraffin) in 90 ml of dimethylformamide while stirring and under nitrogen at from -2° C to -5° C. Stir the thus-obtained reaction mixture for 30 minutes and then add dropwise thereto a solution of 11.8 g of methyl iodide in 20 ml of dimethylformamide. After stirring for 30 minutes, admix therewith 0.6 g of glacial acetic acid and stir the resulting solution into 220 g of ice and water. Remove formed precipitate by vacuum filtration and recrystallize residue twice from dimethylformamide and water. Dry the residue in vacuo. Recrystallize the resulting 13.5 g of product three more times from dimethylformamide and water to obtain a 57% yield of 1-methyl-3-(5-nitro-2-furyl)pyrazole-4-carbonitrile [m.p. 176.5° to 177.5° C].
Name
3-(5-nitro-2-furyl)-1H-pyrazole-4-carbonitrile
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two
Quantity
11.8 g
Type
reactant
Reaction Step Three
Quantity
0.6 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
220 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[O:8][C:7]([C:9]2[C:13]([C:14]#[N:15])=[CH:12][NH:11][N:10]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2].[H-].[Na+].CI.[C:20](O)(=O)C>CN(C)C=O.O>[CH3:20][N:11]1[CH:12]=[C:13]([C:14]#[N:15])[C:9]([C:7]2[O:8][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=2)=[N:10]1 |f:1.2|

Inputs

Step One
Name
3-(5-nitro-2-furyl)-1H-pyrazole-4-carbonitrile
Quantity
15.4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(O1)C1=NNC=C1C#N
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
90 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
11.8 g
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0.6 g
Type
reactant
Smiles
C(C)(=O)O
Name
ice
Quantity
220 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
while stirring and under nitrogen at from -2° C to -5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stir
CUSTOM
Type
CUSTOM
Details
the thus-obtained reaction mixture for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
add dropwise
STIRRING
Type
STIRRING
Details
After stirring for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Remove
CUSTOM
Type
CUSTOM
Details
formed precipitate
FILTRATION
Type
FILTRATION
Details
by vacuum filtration
CUSTOM
Type
CUSTOM
Details
recrystallize residue twice from dimethylformamide and water
CUSTOM
Type
CUSTOM
Details
Dry the residue in vacuo
CUSTOM
Type
CUSTOM
Details
Recrystallize the resulting 13.5 g of product three more times from dimethylformamide and water

Outcomes

Product
Name
Type
product
Smiles
CN1N=C(C(=C1)C#N)C=1OC(=CC1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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